molecular formula C11H10N2O3S B2591424 3-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanoic acid CAS No. 451465-82-0

3-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanoic acid

Cat. No. B2591424
CAS RN: 451465-82-0
M. Wt: 250.27
InChI Key: XUCGMSJYHMYNPM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the reaction of anthranilic acid hydrazide with diethyl oxalate under microwave irradiation was accompanied by decarboxylation, forming 3-amino-3,4-dihydroquinazolin-4-one. Acylation of the latter with succinic anhydride gave N-(4-oxo-3,4-dihydroquinazolin-3-yl)succinimide, which was converted into various N-(4-oxo-3,4-dihydroquinazolin-3-yl)succinamic acid derivatives .


Physical And Chemical Properties Analysis

The compound has a melting point of 218-219°C . Other physical and chemical properties such as solubility, stability, and reactivity would require experimental determination.

Scientific Research Applications

Synthesis and Structural Characterization

  • The synthesis of novel quinazoline derivatives, including methods that involve the condensation of 2-mercapto-3H-quinazolin-4-one with chloroacetic acid, has been demonstrated. These reactions yield products like "2-(4-oxo-3,4-dihydroquinazolin-2-ylsulfanylmethyl)-3H-quinazolin-4-one," highlighting green chemistry approaches with eco-friendly solvents (Reddy, Naidu, & Dubey, 2012).
  • Another study explores analytical methods for quality control of promising active pharmaceutical ingredients among derivatives of 4-oxoquinoline-3-propanoic acids, indicating their potential scaffold for creating antimicrobial drugs (Zubkov, Ruschak, Suleiman, Devyatkіna, & Gritsenko, 2016).

Biological Activities

  • Compounds derived from 3-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanoic acid have been evaluated for their analgesic and diuretic properties, showing the potential of these derivatives in medicinal chemistry (Ukrainets, Andreeva, Gorokhova, & Kravchenko, 2013).
  • The antimicrobial potential of these compounds has also been studied, with some derivatives showing activity against various microbial strains, indicating their relevance in the development of new antimicrobial agents (Rajasekaran, Rajamanickam, & Darlinquine, 2013).

properties

IUPAC Name

3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S/c14-9(15)5-6-13-10(16)7-3-1-2-4-8(7)12-11(13)17/h1-4H,5-6H2,(H,12,17)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUCGMSJYHMYNPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanoic acid

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